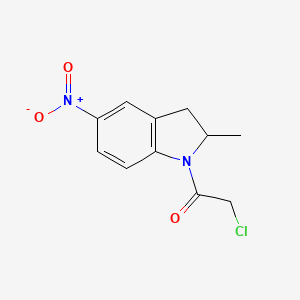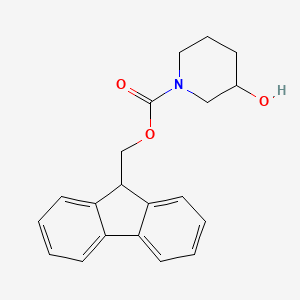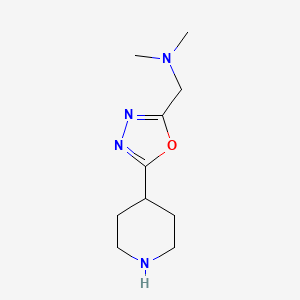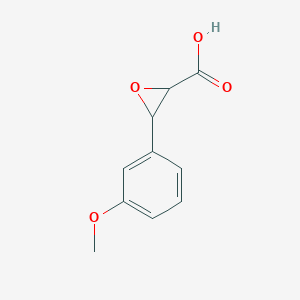
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
描述
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid , also known as MPOC acid , is a carboxylic acid derivative of epoxide. It falls within the category of carboxylic acids and exhibits interesting chemical properties due to its oxirane (epoxide) ring structure. The compound is synthetically prepared and has applications primarily in scientific experiments, particularly in the field of chemistry and material science research 1.
Synthesis Analysis
The synthesis of MPOC acid involves the introduction of a carboxylic acid group onto an oxirane (epoxide) ring. While specific synthetic routes may vary, one common method is the reaction of an appropriate oxirane compound with a carboxylic acid reagent. Further purification steps are typically employed to achieve the desired purity level 1.
Molecular Structure Analysis
MPOC acid has the following molecular formula and structure:
- Molecular Formula : C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>
- Molecular Weight : 198.19 g/mol
- Structure : The compound consists of a three-membered oxirane ring (epoxide) with a carboxylic acid group attached to one of the carbon atoms in the ring 1.
Chemical Reactions Analysis
MPOC acid can participate in various chemical reactions due to its functional groups. Some potential reactions include:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions.
- Ring-Opening Reactions : The oxirane ring can open, leading to the formation of new compounds.
- Esterification : MPOC acid can react with alcohols to form esters.
- Acid-Base Reactions : Interaction with bases or acids can alter its properties 1.
Physical And Chemical Properties Analysis
- Physical State : MPOC acid is typically a solid at room temperature.
- Solubility : It is moderately soluble in common organic solvents.
- Melting Point : The compound’s melting point lies within a specific range.
- Stability : MPOC acid’s stability under various conditions is essential for its practical use 1.
科学研究应用
Synthesis and Hypoglycemic Activity
A study by Eistetter and Wolf (1982) on phenylalkyloxiranecarboxylic acid derivatives, including compounds similar to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, revealed significant blood glucose lowering activities in fasted rats. They highlighted the influence of certain substituents on the phenyl ring for enhanced effectiveness (Eistetter & Wolf, 1982).
Polymerization and Material Science
Merlani et al. (2015) synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrating potential applications in creating materials with specific structural properties. The polymerization process resulted in polymers with stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides, related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, for the synthesis of oxalamides. This approach provided a high-yield, operationally simple method, useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antimicrobial Activity
A 2022 study by Merlani et al. reported the enzymatic synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid], using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane as a precursor. These synthetic analogues exhibited promising antimicrobial activity against certain pathogenic strains (Merlani et al., 2022).
Photochemistry and Synthetic Applications
Clawson et al. (1984) studied the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane, a compound closely related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. They observed the trapping of a C–C cleaved intermediate in an electron-transfer sensitised process, indicating potential applications in synthetic chemistry (Clawson et al., 1984).
安全和危害
As with any chemical compound, safety precautions are crucial:
- Handling : Proper lab practices should be followed during handling.
- Toxicity : Information on its toxicity and exposure limits should be considered.
- Storage : Store MPOC acid appropriately to prevent degradation.
- Environmental Impact : Dispose of it responsibly 1.
未来方向
Future research could explore the following aspects:
- Functionalization : Modify MPOC acid to enhance specific properties.
- Applications : Investigate potential applications in catalysis, materials science, or drug development.
- Mechanistic Studies : Further understand its reactivity and behavior 1.
属性
IUPAC Name |
3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLUKEGOOLJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



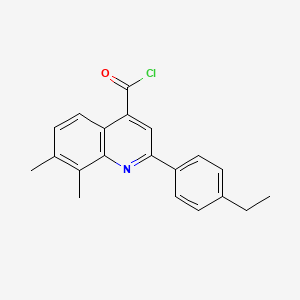
![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
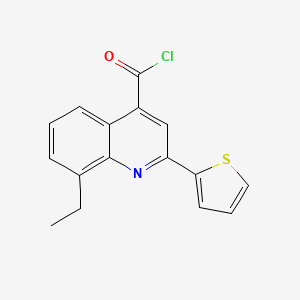
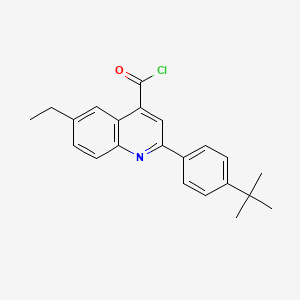
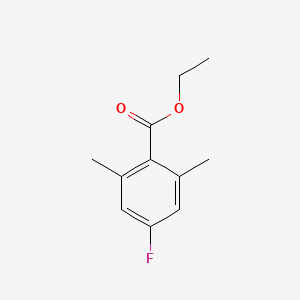
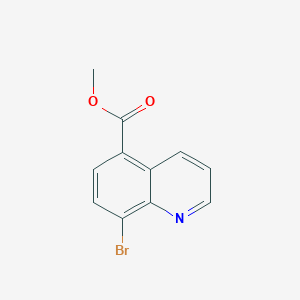
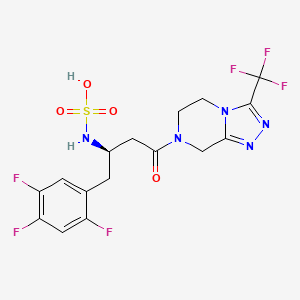
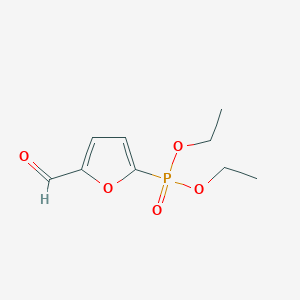
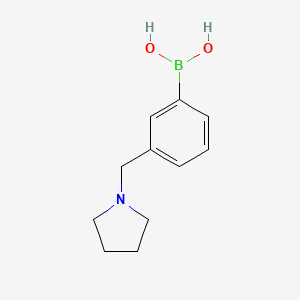
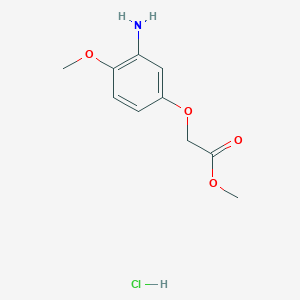
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
